Diisopentyl Phthalate-d4
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bis(3-methylbutyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O4/c1-13(2)9-11-21-17(19)15-7-5-6-8-16(15)18(20)22-12-10-14(3)4/h5-8,13-14H,9-12H2,1-4H3/i5D,6D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANBFCARANRIKJ-KDWZCNHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC(=O)C1=CC=CC=C1C(=O)OCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCC(C)C)C(=O)OCCC(C)C)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747690 | |
| Record name | Bis(3-methylbutyl) (~2~H_4_)benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346597-80-5 | |
| Record name | Bis(3-methylbutyl) (~2~H_4_)benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Isotopic Incorporation for Diisopentyl Phthalate D4
Strategies for Deuterium (B1214612) Labeling of Phthalate (B1215562) Esters
The introduction of deuterium into the Diisopentyl Phthalate structure can be strategically accomplished at two key positions: the aromatic ring system or the isopentyl alkyl side chains. The choice of labeling position depends on the intended use of the standard and the desired mass shift for analytical detection.
Deuteration on the Aromatic Ring System
A common and efficient method for introducing deuterium onto the aromatic portion of the phthalate ester involves the use of a deuterated precursor, namely Phthalic Anhydride-d4. medchemexpress.com This isotopically labeled starting material is commercially available with high isotopic purity, typically around 98 atom % D. The synthesis then proceeds via a standard esterification reaction, where Phthalic Anhydride-d4 is reacted with two equivalents of isopentyl alcohol in the presence of an acid catalyst. researchgate.netnih.gov This approach ensures that the four deuterium atoms are located on the stable benzene ring of the resulting Diisopentyl Phthalate-d4 molecule.
The general reaction can be summarized as follows:
C₆D₄(CO)₂O + 2 CH₃(CH₂)₂CH₂OH → C₆D₄(COOCH₂CH₂CH(CH₃)₂)₂ + H₂O
This method is advantageous due to the commercial availability of the deuterated starting material and the straightforward nature of the esterification reaction. The stability of the deuterium labels on the aromatic ring is also a significant benefit, as they are not prone to exchange under typical analytical conditions.
Deuteration on the Alkyl Side Chains
Alternatively, deuterium labeling can be targeted to the isopentyl side chains. This is achieved by using a deuterated isopentyl alcohol as the starting material in the esterification reaction with non-labeled phthalic anhydride (B1165640). The synthesis of deuterated isopentyl alcohol can be accomplished through various organic synthesis routes. For instance, the reduction of a suitable carboxylic acid or ester precursor with a deuterium source, such as lithium aluminum deuteride (LiAlD₄), can yield the desired deuterated alcohol.
While a direct synthesis for deuterated isopentyl alcohol is not extensively detailed in readily available literature, methodologies for the synthesis of deuterated pyrophosphates of isopentyl alcohol suggest that multi-step synthetic sequences starting from smaller, commercially available deuterated building blocks are feasible. These methods often involve protecting group chemistry and reduction steps with deuterium-donating reagents to achieve specific labeling patterns on the alkyl chain.
Once the deuterated isopentyl alcohol is obtained, it is reacted with phthalic anhydride under standard Fisher esterification conditions, typically with an acid catalyst like sulfuric acid, to produce Diisopentyl Phthalate with deuterium labels on the alkyl chains. researchgate.net
Production and Purification Techniques for High-Purity this compound Standards
The production of high-purity this compound suitable for use as an analytical standard necessitates a robust purification strategy to remove unreacted starting materials, catalysts, and any side products. Following the esterification reaction, the crude product is typically subjected to a series of purification steps.
A common initial step involves neutralization of the acidic catalyst, often by washing the reaction mixture with a basic solution such as sodium bicarbonate, followed by washing with water to remove any remaining salts. The organic layer containing the crude ester is then dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate.
Further purification is generally achieved through column chromatography on silica (B1680970) gel. This technique separates the desired deuterated phthalate ester from any remaining isopentyl alcohol, phthalic anhydride, and other impurities based on their differential adsorption to the stationary phase. The choice of eluent system is critical for achieving good separation.
For achieving the highest purity, distillation under reduced pressure (vacuum distillation) can be employed. This method is particularly effective for removing non-volatile impurities and any remaining solvent from the column chromatography step. The purity of the final product is typically assessed by techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. For use as a certified reference material, the purity should ideally be greater than 95%.
| Purification Step | Purpose | Typical Reagents/Method |
| Neutralization | Removal of acid catalyst | Saturated sodium bicarbonate solution |
| Washing | Removal of water-soluble impurities and salts | Deionized water |
| Drying | Removal of residual water from the organic phase | Anhydrous magnesium sulfate or sodium sulfate |
| Column Chromatography | Separation of the target compound from byproducts | Silica gel with a suitable eluent system (e.g., hexane/ethyl acetate) |
| Vacuum Distillation | Final purification to remove non-volatile impurities | Distillation under reduced pressure |
Spectroscopic Characterization of Deuterium Enrichment and Isotopic Purity
Confirmation of the successful incorporation of deuterium and the determination of isotopic purity are critical steps in the validation of this compound as an analytical standard. The primary techniques employed for this characterization are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for determining the positions of deuterium incorporation. In the case of this compound labeled on the aromatic ring, the signals corresponding to the aromatic protons (typically observed in the range of 7.5-7.7 ppm) will be absent or significantly reduced in intensity in the ¹H NMR spectrum. chemicalbook.com Conversely, if the labeling is on the alkyl chains, the signals corresponding to the deuterated positions on the isopentyl groups will be absent. The integration of the remaining proton signals can be used to estimate the degree of deuteration. ¹³C NMR can also provide complementary structural information. researchgate.net
Mass Spectrometry (MS): Mass spectrometry is used to confirm the mass shift due to deuterium incorporation and to determine the isotopic distribution of the labeled compound. The molecular ion peak in the mass spectrum of this compound will be shifted by +4 mass units compared to its non-labeled counterpart when deuterated on the aromatic ring. sigmaaldrich.com High-resolution mass spectrometry (HRMS) can provide a more precise mass determination, further confirming the elemental composition. The relative intensities of the isotopic peaks can be used to calculate the isotopic purity of the standard.
| Spectroscopic Technique | Information Obtained | Expected Results for Aromatic Ring Deuteration |
| ¹H NMR | Position and extent of deuteration | Absence or significant reduction of aromatic proton signals (around 7.5-7.7 ppm) |
| ¹³C NMR | Confirmation of the carbon skeleton | Consistent with the structure of diisopentyl phthalate |
| Mass Spectrometry (MS) | Confirmation of mass shift and isotopic distribution | Molecular ion peak at m/z corresponding to C₁₈H₂₂D₄O₄; Isotopic cluster showing enrichment in the M+4 peak |
| High-Resolution Mass Spectrometry (HRMS) | Precise mass and elemental composition confirmation | Measured mass consistent with the calculated exact mass of C₁₈H₂₂D₄O₄ |
Isomeric Purity Considerations for this compound Synthesis
Diisopentyl phthalate is derived from isopentyl alcohol (3-methyl-1-butanol). Commercial isopentyl alcohol can sometimes contain isomeric impurities, such as 2-methyl-1-butanol. If such impurities are present in the starting alcohol, the final this compound product will be a mixture of isomers. For its use as a precise analytical standard, it is crucial to either start with a high-purity isomer of isopentyl alcohol or to be aware of the isomeric composition of the final product.
The presence of isomers can be assessed using high-resolution chromatographic techniques such as capillary gas chromatography (GC). Different isomers will often have slightly different retention times, allowing for their separation and quantification. Gas chromatography coupled with mass spectrometry (GC-MS) is particularly useful, as the mass spectra of the isomers will be very similar, but their separation in the chromatographic dimension allows for their individual identification and quantification. Ensuring a high isomeric purity is essential for accurate quantification in analytical methods where the deuterated standard is used for isotope dilution mass spectrometry.
Advanced Analytical Methodologies Utilizing Diisopentyl Phthalate D4
Gas Chromatography-Mass Spectrometry (GC-MS) for Phthalate (B1215562) Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the separation, identification, and quantification of semi-volatile organic compounds like phthalates. To ensure the accuracy and reliability of phthalate analysis, the use of a deuterated internal standard such as Diisopentyl Phthalate-d4 is indispensable. This internal standard effectively corrects for variations that can occur during sample preparation, injection, and instrumental analysis.
Single Ion Monitoring (SIM) is a targeted GC-MS mode that enhances sensitivity by instructing the mass spectrometer to detect only a few specific ions corresponding to the analytes of interest. oregonstate.eduoiv.intresearchgate.net In phthalate analysis, this involves monitoring characteristic ions for each phthalate compound. oregonstate.eduoiv.intresearchgate.net this compound serves as an excellent internal standard in this approach. Its retention time is similar to many target phthalates, yet its mass-to-charge ratio (m/z) is different due to the deuterium (B1214612) labeling, preventing signal overlap. sci-hub.se
For instance, a common fragment ion for many phthalates is m/z 149. restek.comnih.govchromatographyonline.com In a SIM method, this ion would be monitored for the native phthalates, while a distinct ion, such as m/z 153, is monitored for this compound. sci-hub.se This allows for precise quantification by comparing the peak area of the analyte to that of the internal standard, thereby compensating for analytical variability. chinesestandard.net The use of deuterated internal standards is a recommended practice to correct for potential errors during sample preparation and to improve the reproducibility of the method. mdpi.com
For even greater selectivity and sensitivity, Multiple Reaction Monitoring (MRM), a tandem mass spectrometry (MS/MS) technique, is employed. rsc.orggcms.cz MRM involves selecting a specific precursor ion, fragmenting it, and then monitoring a specific product ion. rsc.org This two-stage filtering process significantly minimizes background noise and interference from the sample matrix. rsc.org
When using this compound as an internal standard in an MRM method, a specific precursor-to-product ion transition is monitored. This highly specific detection prevents interference from other compounds in the sample. This approach enables the highly accurate quantification of a broad range of phthalates in complex samples. mdpi.com
Below is a table summarizing typical MRM transitions for selected phthalates and a representative deuterated internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Dimethyl phthalate | 195 | 163 |
| Diethyl phthalate | 223 | 149 |
| Dibutyl phthalate | 279 | 149 |
| Benzyl butyl phthalate | 313 | 149 |
| Di(2-ethylhexyl) phthalate | 391 | 149 |
| This compound (representative) | 153 | - |
Note: Specific product ions for this compound would be determined during method development.
Comprehensive two-dimensional gas chromatography (GCxGC) offers a significant enhancement in separation power compared to single-column GC. nih.govmdpi.com In this technique, the effluent from a primary analytical column is passed through a modulator that traps, refocuses, and injects fractions onto a second, shorter column with a different stationary phase for further separation. researchgate.net This results in a highly detailed two-dimensional chromatogram that can resolve compounds that would otherwise co-elute. nih.gov
When coupled with mass spectrometry (GCxGC-MS), it is a particularly potent tool for analyzing complex samples containing numerous phthalates. nih.govgumed.edu.plnih.gov The use of this compound as an internal standard is crucial for accurate quantification in GCxGC-MS, as it accounts for variability throughout the entire, more complex, analytical process. The enhanced resolution of GCxGC can separate isomeric phthalates, a common challenge in phthalate analysis, while the MS provides definitive identification and quantification against the deuterated standard. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Applications
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem counterpart (LC-MS/MS) are highly versatile techniques for analyzing a wide array of compounds, including those not suitable for GC analysis. researchgate.net For certain phthalates and their metabolites, LC-MS/MS provides a sensitive and selective analytical solution. sciforum.netsciex.com
Precursor ion scanning is an MS/MS technique used for screening compounds of a specific class. The mass spectrometer is set to detect a common fragment ion in the second mass analyzer while the first mass analyzer scans a range of precursor ions. sciforum.netmdpi.com Any compound that produces the designated fragment is flagged as a potential member of that chemical class. mdpi.com
For many phthalate esters, a characteristic fragment is the protonated phthalic anhydride (B1165640) ion at m/z 149. sciforum.netmdpi.com By setting the second analyzer to this m/z value, a precursor ion scan can identify numerous phthalates in a sample. mdpi.com It's important to note that for dimethyl phthalate, the characteristic base peak is at m/z 163. mdpi.com While excellent for identification, subsequent targeted analysis using an internal standard like this compound is necessary for accurate quantification. mdpi.com
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are common ionization sources for LC-MS.
Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for polar and thermally sensitive molecules. brjac.com.brecut.edu.cn In the context of phthalate analysis, ESI is often used in the positive ion mode. lcms.cz To ensure accuracy and correct for matrix-induced ionization suppression or enhancement, the use of a deuterated internal standard like this compound is critical. researchgate.net
Atmospheric Pressure Chemical Ionization (APCI): APCI is generally more effective for less polar compounds. mephi.runih.govresearchgate.net It involves a corona discharge that ionizes the analyte molecules through chemical reactions with the solvent vapor. mephi.runih.gov For phthalates, APCI in the positive ion mode typically forms protonated molecules ([M+H]+). chromatographyonline.commephi.runih.gov The use of an internal standard like this compound is essential to compensate for any variations in ionization efficiency caused by the sample matrix. spectroscopyonline.com
Isotope Dilution Mass Spectrometry (IDMS) Principles and Application for this compound
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique used for the highly accurate determination of a substance's concentration in a sample. osti.gov The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched version of the analyte, known as an internal standard or "spike," to the sample. osti.govptb.de In the context of analyzing Diisopentyl Phthalate, this compound serves as this internal standard. chiron.no
The core of the IDMS method lies in measuring the altered isotopic ratio of the analyte after the addition of the spike. osti.govptb.de Since the native analyte and the isotope-labeled standard are chemically identical, they behave identically during sample preparation, extraction, and chromatographic separation. waters.com Any loss of the analyte during these steps will be accompanied by a proportional loss of the internal standard. Consequently, the ratio of the native analyte to the isotope-labeled standard remains constant, allowing for highly accurate quantification even in the presence of sample loss or matrix interferences. nih.govannlabmed.org
The application of IDMS with this compound is particularly valuable for analyzing complex matrices such as environmental samples, consumer products, and biological fluids, where other components can interfere with the measurement. musechem.comresearchgate.net
The use of an isotope-labeled internal standard like this compound offers significant advantages in analytical measurements, primarily in compensating for matrix effects and instrumental drift. nih.govannlabmed.orgcrimsonpublishers.com
Matrix Effects Compensation:
Matrix effects arise from the co-eluting components of the sample matrix that can either suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate quantification. musechem.comcrimsonpublishers.com Because an isotope-labeled internal standard such as this compound is chemically identical to the analyte (Diisopentyl Phthalate), it experiences the same matrix effects. waters.com By measuring the ratio of the analyte signal to the internal standard signal, these effects are effectively canceled out, leading to more accurate and reliable results. nih.govannlabmed.orgmusechem.com However, for this compensation to be effective, the analyte and the internal standard must co-elute chromatographically. waters.com In some cases, particularly with deuterium-labeled standards, a slight difference in retention time can occur, which may lead to differential matrix effects. waters.comresearchgate.net
Instrumental Drift Correction:
Instrumental drift refers to the variation in the mass spectrometer's response over time due to factors like changes in ion source conditions or detector sensitivity. This can lead to a lack of precision in quantitative analysis. By introducing the isotope-labeled internal standard at a constant concentration across all samples and calibration standards, any drift in the instrument's response will affect both the analyte and the standard equally. The use of the response ratio (analyte peak area / internal standard peak area) effectively normalizes the data, correcting for this instrumental variability and improving the precision of the measurement. crimsonpublishers.com
Table 1: Comparison of Analytical Scenarios
| Scenario | Without Isotope-Labeled Internal Standard | With this compound as Internal Standard |
| Sample Loss During Preparation | Leads to underestimation of the analyte concentration. | Proportional loss of both analyte and standard; the ratio remains constant, ensuring accurate quantification. ptb.de |
| Matrix-Induced Ion Suppression | The analyte signal is artificially lowered, causing inaccurate results. | Both analyte and standard signals are suppressed to a similar degree; the ratio is unaffected, correcting for the suppression. musechem.com |
| Instrumental Sensitivity Fluctuation | Can cause variability in results between analytical runs. | The response ratio normalizes the data, compensating for instrumental drift and improving precision. crimsonpublishers.com |
For quantitative analysis using IDMS, a calibration curve is constructed to establish the relationship between the concentration of the analyte and the instrument's response. epa.gov When using an isotope-labeled internal standard like this compound, the calibration curve is built by plotting the ratio of the analyte's response to the internal standard's response against the analyte's concentration. nih.govannlabmed.org
The process typically involves preparing a series of calibration standards containing known concentrations of the native Diisopentyl Phthalate and a constant concentration of this compound. nist.gov These standards are then analyzed by a chromatographic method coupled with mass spectrometry, such as GC-MS/MS or LC-MS/MS. researchgate.netscience.gov
The response factor (RF) is a critical parameter in this process. It is the ratio of the response of the instrument to the concentration of the analyte, relative to the internal standard. epa.gov For each calibration point, the response factor is calculated using the following formula:
RF = (A_analyte / A_IS) / (C_analyte / C_IS)
Where:
A_analyte = Peak area of the analyte (Diisopentyl Phthalate)
A_IS = Peak area of the internal standard (this compound)
C_analyte = Concentration of the analyte
C_IS = Concentration of the internal standard
Ideally, the response factor should be constant across the range of concentrations in the calibration curve, indicating a linear relationship. The average response factor can then be used to calculate the concentration of Diisopentyl Phthalate in unknown samples. Alternatively, a linear regression analysis is performed on the calibration data (response ratio vs. concentration ratio) to obtain a calibration equation (y = mx + b), which is then used to determine the concentration of the analyte in the samples. epa.govnist.gov
Table 2: Illustrative Calibration Data for Diisopentyl Phthalate using this compound
| Standard Level | Concentration of Diisopentyl Phthalate (ng/mL) | Concentration of this compound (ng/mL) | Peak Area of Diisopentyl Phthalate | Peak Area of this compound | Response Ratio (A_analyte / A_IS) |
| 1 | 1.0 | 50 | 1,250 | 62,500 | 0.02 |
| 2 | 5.0 | 50 | 6,300 | 63,000 | 0.10 |
| 3 | 10.0 | 50 | 12,400 | 62,000 | 0.20 |
| 4 | 25.0 | 50 | 31,500 | 63,000 | 0.50 |
| 5 | 50.0 | 50 | 62,000 | 62,000 | 1.00 |
| 6 | 100.0 | 50 | 126,000 | 63,000 | 2.00 |
This structured approach, from the application of IDMS principles to the careful construction of a calibration curve, ensures that the quantification of Diisopentyl Phthalate using this compound as an internal standard is both accurate and robust.
Sample Preparation and Extraction Techniques in Conjunction with Diisopentyl Phthalate D4
Solid-Phase Extraction (SPE) and Solid-Phase Microextraction (SPME) Protocols
Solid-Phase Extraction (SPE) is a widely adopted technique for the selective extraction and concentration of analytes from liquid samples. In the context of phthalate (B1215562) analysis, SPE offers an effective means of isolating these compounds from intricate matrices such as seawater. The protocol often involves conditioning the SPE cartridge, loading the sample (spiked with internal standards like DIPP-d4), washing away interferences, and finally eluting the analytes with a suitable organic solvent. The optimization of SPE parameters, including sorbent type, elution solvent, and sample volume, is critical for achieving high recovery rates. For instance, in the analysis of seawater, Oasis HLB is a commonly used sorbent, and the elution is often performed with ethyl acetate. ifremer.fr
Solid-Phase Microextraction (SPME) is a solvent-free alternative that combines sampling, extraction, and concentration into a single step. elementlabsolutions.comsigmaaldrich.com A fused silica (B1680970) fiber coated with a stationary phase is exposed to the sample or its headspace, allowing analytes to partition onto the fiber. sigmaaldrich.com The choice of fiber coating is crucial and depends on the polarity of the target analytes. For phthalates, a common choice is polydimethylsiloxane-divinylbenzene (PDMS-DVB). nih.gov SPME is particularly advantageous as it minimizes the risk of background contamination, a significant challenge in phthalate analysis. researchgate.net
Liquid-Liquid Extraction (LLE) and Dispersive Liquid-Liquid Microextraction (DLLME) Methodologies
Liquid-Liquid Extraction (LLE) is a conventional method for separating compounds based on their differential solubilities in two immiscible liquid phases. europa.euceon.rs In phthalate analysis, LLE is often used for non-fatty liquid samples like beverages. europa.eu The sample is typically extracted with a nonpolar organic solvent such as n-hexane. europa.euceon.rs
Dispersive Liquid-Liquid Microextraction (DLLME) is a miniaturized version of LLE that offers high enrichment factors and requires minimal solvent volumes. rsc.orgresearchgate.net This technique involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample, forming a cloudy solution that maximizes the surface area for extraction. researchgate.netbrjac.com.br After centrifugation, the sedimented phase containing the concentrated analytes is collected for analysis. brjac.com.br DLLME has been successfully applied to the analysis of phthalates in various matrices, including perfumes and beverages. rsc.orgresearchgate.net The optimization of DLLME parameters, such as the type and volume of extraction and disperser solvents, is essential for achieving high extraction efficiency. rsc.org Recent advancements have explored the use of greener solvents, like deep eutectic solvents (DES), in DLLME protocols. acs.orgull.es
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method Adaptations
The QuEChERS method, originally developed for pesticide residue analysis, has been adapted for the extraction of phthalates from a wide range of matrices. quechers.eu This method typically involves an initial extraction with acetonitrile (B52724) followed by a partitioning step using salts like magnesium sulfate (B86663) and sodium chloride. thermofisher.com A subsequent cleanup step, known as dispersive solid-phase extraction (dSPE), is often employed to remove interfering matrix components using sorbents like primary secondary amine (PSA). thermofisher.com
The versatility of the QuEChERS method allows for modifications to suit specific sample types. For instance, in the analysis of high-fat matrices like cetacean blubber, a micro-QuEChERS method has been developed, utilizing smaller quantities of reagents and incorporating rigorous quality control to minimize background contamination. researchgate.netulpgc.es The pH of the extraction is a critical parameter that can be adjusted using different buffer systems, such as citrate (B86180) or acetate, to improve the recovery of pH-dependent analytes. quechers.eunih.gov
Optimization of Extraction and Cleanup Processes for Complex Matrices
The analysis of phthalates in complex matrices such as wastewater, biosolids, and food products presents significant analytical challenges due to the presence of interfering substances. ifremer.frmdpi.comresearchgate.net Therefore, the optimization of extraction and cleanup processes is paramount to ensure accurate and reliable results.
Key parameters that are often optimized include:
Sorbent Selection: In SPE and dSPE, the choice of sorbent material is critical for selectively retaining the target analytes while allowing interfering compounds to pass through. ifremer.frresearchgate.netacs.org
Solvent Composition: The type and volume of extraction and elution solvents directly impact the extraction efficiency and recovery of phthalates. ifremer.frrsc.org
pH Adjustment: The pH of the sample can influence the charge state of both the analytes and the matrix components, thereby affecting the extraction process. acs.org
Matrix Effects: Complex matrices can cause signal suppression or enhancement in mass spectrometry-based detection methods. The use of matrix-matched calibration standards or isotope-labeled internal standards like DIPP-d4 is essential to mitigate these effects. acs.org
For example, in the analysis of seawater, factors such as the elution solvent, sample volume, and sorbent mass are carefully studied to optimize the SPE method. ifremer.fr Similarly, for complex matrices like biosolids, a modified QuEChERS method followed by dSPE cleanup is employed to effectively remove interferences. thermofisher.com
Table 1: Optimized Parameters for Phthalate Extraction in Seawater using SPE
| Parameter | Optimized Condition | Reference |
|---|---|---|
| Sorbent | Oasis HLB | ifremer.fr |
| Elution Solvent | Ethyl Acetate | ifremer.fr |
| Sample Volume | Variable, with stable recoveries up to 1000 mL for most PAEs | ifremer.fr |
| Sorbent Mass | 200 mg and 400 mg tested, with acceptable recoveries for both | ifremer.fr |
Minimization of Background Contamination in Phthalate Analysis
A significant challenge in phthalate analysis is the ubiquitous presence of these compounds in the laboratory environment, leading to potential background contamination. thermofisher.commdpi.com Phthalates can be found in various laboratory materials, including solvents, glassware, plasticware, and even in the air. researchgate.net
To minimize background contamination, several stringent measures are necessary:
Use of Phthalate-Free Materials: Whenever possible, glassware should be used instead of plastic. All glassware should be thoroughly cleaned, often by calcination at high temperatures (e.g., 450°C), and rinsed with high-purity, phthalate-free solvents. researchgate.net
Solvent and Reagent Purity: Using high-purity solvents and reagents that are certified to be free of phthalates is crucial.
Procedural Blanks: Analyzing procedural blanks alongside the actual samples is essential to monitor and quantify the level of background contamination. researchgate.net
Clean Laboratory Environment: Maintaining a clean laboratory environment and avoiding the use of personal care products that may contain phthalates can help reduce airborne contamination. researchgate.net
Instrumental Considerations: In gas chromatography, contamination can arise from the syringe needle. Techniques such as cleaning the needle in the injector or using low-temperature injections can help minimize this source of contamination. researchgate.net For liquid chromatography, an in-line scrubbing column can be used to remove phthalate residues from the mobile phase. thermofisher.com
By implementing these rigorous protocols, the background levels of phthalates can be significantly reduced, enabling the accurate and sensitive determination of these compounds in various samples.
Method Development and Validation for Diisopentyl Phthalate D4 Quantification
Evaluation of Linearity and Calibration Range using Deuterated Standards
The linearity of an analytical method establishes the relationship between the concentration of the analyte and the instrumental response. In the quantification of phthalates, including DIPP, calibration curves are constructed by plotting the ratio of the peak area of the analyte to the peak area of the deuterated internal standard against the concentration. rsc.org The use of a deuterated standard like DIPP-d4 helps to correct for variations in sample preparation and instrument response. nist.gov
Linearity is typically evaluated by calculating the coefficient of determination (R²), which should ideally be close to 1. rsc.org For many phthalate (B1215562) analysis methods, R² values greater than 0.99 are considered acceptable, indicating a strong linear relationship. rsc.orgresearchgate.net The calibration range is established to cover the expected concentrations of the analyte in the samples. For instance, a multi-level calibration curve for a suite of phthalates might range from 0.25 ng/µL to 101 ng/µL. oregonstate.edu In some cases, a quadratic fit may be necessary for certain compounds if the response is not linear over the entire concentration range. oregonstate.edu
Table 1: Representative Linearity Data for Phthalate Analysis using Deuterated Standards
| Analyte | Calibration Range (ng/mL) | Internal Standard | Correlation Coefficient (R²) | Reference |
| Dibutyl Phthalate (DBP) | 1 - 100 | DBP-d4 | >0.99 | nih.gov |
| Various Phthalates | 0.5 - 5.0 µg/mL | DBP-d4 | Acceptable | researchgate.net |
| 17 Phthalate Esters | 1 - 100 µg/L & 100 - 500 µg/L | Not specified | >0.995 | researchgate.net |
| Various Phthalates | 0.25 - 101 ng/µL | Not specified | 0.995 (average) | oregonstate.edu |
Assessment of Accuracy and Precision (Intra-day and Inter-day Repeatability/Reproducibility)
Accuracy refers to the closeness of a measured value to the true value, while precision represents the degree of agreement among a series of measurements. Both are critical for validating an analytical method and are often assessed through intra-day and inter-day repeatability and reproducibility studies. The use of a deuterated internal standard like DIPP-d4 is instrumental in improving both accuracy and precision by compensating for losses during sample preparation and instrumental variability. chiron.nonih.govresearchgate.net
Intra-day precision is determined by analyzing replicate samples within the same day, while inter-day precision is assessed by analyzing samples on different days. Precision is typically expressed as the relative standard deviation (RSD). For many applications, RSD values below 15-20% are considered acceptable. brjac.com.br Accuracy is often evaluated through recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage of the analyte recovered is calculated. Recoveries are generally expected to be within the range of 70-120%. researchgate.netacs.org
Table 2: Representative Accuracy and Precision Data for Phthalate Analysis
| Parameter | Method | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Intra-day Precision | AADLLME-LC-MS/MS | 97 - 111 | 1 - 14 | brjac.com.br |
| Inter-day Precision | AADLLME-LC-MS/MS | 96 - 112 | 2 - 13 | brjac.com.br |
| Intra-day Precision | HRMS | Not specified | < 4.32 | researchgate.net |
| Inter-day Precision | HRMS | Not specified | < 7.43 | researchgate.net |
| Recovery | Fortified Liquor | 88.7 - 119.2 | 0.3 - 9.6 | researchgate.net |
| Recovery | Fortified Vegetables | 71 - 124 | Not specified | acs.org |
Determination of Limits of Detection (LOD) and Limits of Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. nih.gov These parameters are crucial for determining the sensitivity of an analytical method.
The determination of LOD and LOQ can be based on the signal-to-noise ratio (S/N), where an S/N of 3 is often used for LOD and an S/N of 10 for LOQ. mdpi.com Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. For instance, one method calculated the LOD by multiplying the standard deviation by the one-sided student's t-value for a 99% confidence interval. oregonstate.edu The LOQ was then calculated by multiplying the LOD by 5. oregonstate.edu
Table 3: Representative LOD and LOQ Data for Phthalate Analysis
| Analyte/Method | Matrix | LOD | LOQ | Reference |
| Dibutyl Phthalate (DBP) | Hexane | 0.3 ng/mL | 1 ng/mL | nih.gov |
| Phthalate Esters | Liquor | 0.1 - 1.0 µg/L | 0.4 - 2.0 µg/L | researchgate.net |
| Phthalate Metabolites | Urine | 0.02 - 0.10 ng/mL | 0.07 - 0.33 ng/mL | brjac.com.br |
| Diisopentyl Phthalate | Environmental Passive Sampler | 50 pg/µL | 250 pg/µL | oregonstate.edu |
Investigation of Matrix Effects and their Compensation using Diisopentyl Phthalate-d4
Matrix effects occur when components of the sample matrix, other than the analyte of interest, interfere with the analytical measurement, leading to either suppression or enhancement of the signal. mdpi.com This can significantly impact the accuracy of the quantification. The use of an isotopically labeled internal standard, such as DIPP-d4, is a highly effective strategy to compensate for matrix effects. acs.orgmdpi.comresearchgate.net
Because the deuterated standard is chemically identical to the native analyte, it co-elutes and experiences similar matrix effects during ionization in the mass spectrometer. By using the ratio of the analyte signal to the internal standard signal for quantification, the variability caused by matrix effects can be largely canceled out. mdpi.com Matrix-matched calibration, where standards are prepared in a blank matrix similar to the sample, is another approach to mitigate matrix effects. acs.orgmdpi.com Studies have shown that deuterated standards can effectively correct for potential errors during sample preparation and improve the reproducibility of extraction methodologies. mdpi.com
Robustness and Ruggedness Testing of Analytical Procedures
Robustness and ruggedness are measures of a method's capacity to remain unaffected by small, deliberate variations in method parameters and its reproducibility under different conditions (e.g., different analysts, instruments, or laboratories), respectively. iaea.org These tests are essential to ensure that the analytical procedure is reliable for routine use.
Applications of Diisopentyl Phthalate D4 in Environmental Research Methodologies
Analytical Frameworks for Phthalate (B1215562) Monitoring in Atmospheric Samples (Air, Dust)
The monitoring of phthalates in atmospheric samples like indoor air and dust is crucial for assessing human exposure. DIPP-d4 and other deuterated phthalates are instrumental in these analytical frameworks, primarily serving as internal standards in methods like gas chromatography-mass spectrometry (GC-MS). nih.govjst.go.jpmdpi.com Using isotopically labeled standards helps to correct for the loss of analytes during sample preparation and analysis, which is particularly important for volatile, low-molecular-weight phthalates. mdpi.com
In a study analyzing phthalates in indoor air, deuterated standards, including those for common phthalates like diethyl phthalate (DEP), di-n-butyl phthalate (DBP), and di(2-ethylhexyl) phthalate (DEHP), were used to ensure the accuracy of the measurements. jst.go.jp The recoveries of these deuterated standards were consistently high, demonstrating the reliability of the method. jst.go.jp Another study on house dust utilized deuterated DEHP as an internal standard to quantify various phthalates. oaepublish.com The use of such standards is shown to improve the analysis, especially when dealing with calibration challenges. nih.gov
Research on phthalate levels in both indoor and ambient air has shown that indoor concentrations are significantly higher. researchgate.net In these studies, deuterated phthalates are spiked into samples as internal standards before extraction to ensure accurate quantification. dlu.edu.vn The analytical process often involves extraction with organic solvents, followed by cleanup and analysis by GC-MS. nih.govdlu.edu.vn The use of tandem mass spectrometry (GC-MS/MS) can further enhance selectivity, which is beneficial for complex matrices like dust. diva-portal.org
| Matrix | Analytical Technique | Internal Standard Used | Key Findings | Reference |
|---|---|---|---|---|
| Indoor Air | GC-MS with solid-phase adsorption/solvent extraction | DEP-d4, DBP-d4, BBP-d4, DEHP-d4 | High recovery rates (>89.7%) for deuterated standards, ensuring method accuracy. | jst.go.jp |
| House Dust | GC-MS | DEHP-d4 | Quantification of various phthalates, with DEHP being a major component. | oaepublish.com |
| Indoor and Ambient Air | GC-MS | d4-phthalates | Indoor air concentrations were an order of magnitude higher than ambient air. | researchgate.net |
| House Dust | Ultrasonic-assisted solvent extraction and GC-MS/MS | Deuterated standards | Improved analysis and addressed calibration curvature issues. | nih.gov |
Quantification Strategies for Phthalates in Aquatic Environments (Water, Sediment, Sea Sand)
The quantification of phthalates in aquatic environments is essential for understanding their distribution and impact. srce.hr Due to the typically low concentrations of phthalates in water, a preconcentration step is often necessary. srce.hr Deuterated internal standards like DIPP-d4 are critical for achieving accurate and reliable results in these analyses.
A study on the determination of various phthalates in seawater and sea sand utilized magnetic dispersive solid-phase extraction (m-dSPE) followed by GC-MS. sci-hub.seresearchgate.net In this method, DBP-d4 and dihexyl phthalate-d4 (DHP-d4) were used as internal standards. sci-hub.seresearchgate.net The use of these standards helped to achieve good recovery values and accurate quantification, even with the presence of matrix effects, particularly in sea sand. sci-hub.seresearchgate.net Another study analyzing phthalates in the northwestern Mediterranean Sea and the Rhone River also employed deuterated internal standards (DEP-d4, DnBP-d4, and DEHP-d4) to correct for losses during sample preparation. ifremer.fr
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is another powerful technique for analyzing phthalates in aquatic samples. nih.govresearchgate.net A method developed for determining phthalates in marine invertebrates used biocompatible solid-phase microextraction (BioSPME) coupled with LC-MS/MS, which minimized sample manipulation and background contamination. nih.gov In a study of phthalates in fish fillets, direct immersion solid-phase microextraction (SPME) coupled with LC-MS/MS was found to provide better control of background contamination and lower limits of quantification compared to ultrasonic-assisted solvent extraction. researchgate.net
| Matrix | Analytical Technique | Internal Standard Used | Key Findings | Reference |
|---|---|---|---|---|
| Seawater, Sea Sand | m-dSPE and GC-MS | DBP-d4, DHP-d4 | Mean recovery values ranged from 70% to 120% for most analytes in both matrices. | sci-hub.seresearchgate.net |
| Seawater, River Water | Solid-phase extraction and GC-MS | DEP-d4, DnBP-d4, DEHP-d4 | Deuterated standards corrected for losses during sample preparation. | ifremer.fr |
| Marine Invertebrates | BioSPME and LC-MS/MS | Not specified | Limits of detection were between 0.2 and 2.1 ng/g with good precision. | nih.gov |
| Fish Fillets | SPME and LC-MS/MS | Not specified | SPME showed improved control of background contamination and lower limits of quantification. | researchgate.net |
| Bottled Water | SPME and GC-MS/MS | Not specified | Developed a simple and sensitive method for investigating phthalate residues. | nih.gov |
Methodologies for Phthalate Analysis in Terrestrial and Biotic Matrices (e.g., soil, non-human animal tissues, in vitro environmental models)
The analysis of phthalates in terrestrial and biotic matrices presents unique challenges due to the complexity of these samples. Deuterated internal standards are crucial for accurate quantification in these contexts.
In agricultural soils, elevated concentrations of phthalates can result from human activities. pjoes.com A study analyzing phthalates in Czech agricultural soils used high-performance liquid chromatography (HPLC) with UV detection. pjoes.com Another study on agricultural soils in China found a significant correlation between phthalate accumulation and total organic carbon content. researchgate.net For the analysis of phthalates in soil, methods often involve extraction with a solvent like dichloromethane, followed by cleanup and GC-MS analysis. researchgate.net The use of a deuterated surrogate like DBP-d4 is vital for ensuring method reliability. researchgate.net
In biotic matrices, such as non-human animal tissues, methods have been developed for the extraction and quantification of phthalates. One study detailed a validated method for detecting phthalates in marine invertebrates using pressurized liquid extraction with n-hexane, followed by GC-MS analysis. scirp.org Deuterated DEHP (DEHP-d4) was used as the internal standard. scirp.org
In vitro models are also used to study the effects and metabolism of phthalates. nih.govnih.gov An in vitro model of testis development was used to investigate the metabolism and kinetics of phthalate reproductive toxicants. nih.gov In this study, parent compounds and their metabolites were measured in cell culture media and cell lysates using high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (HPLC-ESI-MS/MS). nih.gov Another study examined the in vitro effects of DEHP exposure on human uterine leiomyoma cells. nih.gov
| Matrix | Analytical Technique | Internal Standard/Surrogate Used | Key Findings | Reference |
|---|---|---|---|---|
| Agricultural Soil | Soxhlet extraction, GC-MS | DBP-d4 (surrogate) | Surrogate recoveries ranged from 78.7% to 97.0%. | researchgate.net |
| Marine Invertebrates | Pressurized liquid extraction, GC-MS | DEHP-d4 | The method was applicable for detecting low concentrations of target phthalates. | scirp.org |
| In vitro Testis Model | HPLC-ESI-MS/MS | Not specified | Metabolites were detected, indicating the model is metabolically active. | nih.gov |
Fate and Transport Studies of Phthalates using Deuterated Tracers (e.g., degradation kinetics)
Deuterated tracers like DIPP-d4 are invaluable for studying the environmental fate and transport of phthalates. vulcanchem.com Isotopic labeling allows researchers to distinguish between the compound of interest and background levels, providing clear insights into degradation pathways, persistence, and bioaccumulation. vulcanchem.com
Studies have shown that biodegradation is a primary mechanism for the removal of phthalates from the environment. researchgate.net Research on the degradation of di-n-butyl phthalate (DBP) by a bacterium isolated from mangrove sediment found that the degradation followed first-order kinetics. jmb.or.kr The major metabolites were identified as mono-n-butyl phthalate and phthalic acid. jmb.or.kr Similarly, a study on the metabolism of phthalic acid and DEHP in sludge-amended soil used radiotracer techniques to determine degradation rates. nih.gov
Photodegradation is another important degradation pathway for phthalates, especially in the atmosphere. researchgate.net The rate of photodegradation can be influenced by various factors, including the light source and the experimental medium. mdpi.com
Applications of Diisopentyl Phthalate D4 in Food Science and Product Safety Methodologies
Development of Methods for Phthalate (B1215562) Analysis in Food Products
The ubiquitous nature of phthalates, which are used as plasticizers, makes them common contaminants in food products through migration from packaging and processing equipment. europa.euoregonstate.edu The development of sensitive and accurate analytical methods is therefore essential. Diisopentyl Phthalate-d4 is instrumental in these methods, particularly for complex matrices like olive oil, coffee, and ham sausages.
In the analysis of edible oils, such as olive oil, isotope dilution-gas chromatography-mass spectrometry (ID-GC-MS) is a preferred method for the simultaneous determination of multiple phthalates. yonsei.ac.kr The use of stable isotope-labeled internal standards, including deuterated phthalates like this compound, is crucial for achieving high accuracy and precision by compensating for matrix effects and variations in extraction recovery. yonsei.ac.krmdpi.com For instance, a study on the analysis of 12 priority phthalates in edible oils demonstrated that using isotope-labeled internal standards resulted in relative standard deviations (RSDs) of 0.92–10.6% and spiked sample recoveries of 80.6–97.8%. yonsei.ac.kr
For coffee, a complex beverage with hundreds of compounds generated during thermal processes, the determination of phthalates presents an analytical challenge. nih.gov Methods using gas chromatography-mass spectrometry (GC-MS) in selected ion monitoring (SIM) mode have been developed for the quantification of phthalate acid esters (PAEs). nih.gov While some methods have utilized deuterated standards like diethyl phthalate-d4 and bis(2-ethylhexyl) phthalate-d4, the principle of using a deuterated internal standard is fundamental to ensuring accuracy. nih.gov The application of this compound in such methods would offer similar benefits in correcting for analytical variability.
In the context of meat products like ham sausages, which can be contaminated by phthalates migrating from packaging films, GC-MS methods have been developed for their determination. nih.govresearchgate.net One such method for analyzing six different phthalates in ham sausage employed an internal standard to ensure the accuracy and precision of the results, achieving extraction efficiencies over 87.3% and linear calibration curves with correlation coefficients greater than 0.99. nih.govresearchgate.net The use of an isotopically labeled standard like this compound is a key strategy to enhance the reliability of these analytical procedures. rsc.org
Table 1: Application of Deuterated Internal Standards in Food Analysis
| Food Matrix | Analytical Technique | Purpose of Deuterated Standard | Key Findings |
|---|---|---|---|
| Olive Oil | Isotope Dilution-Gas Chromatography-Mass Spectrometry (ID-GC-MS) | Accurate quantification of various phthalates by correcting for matrix effects and recovery losses. yonsei.ac.krmdpi.com | Achieved high accuracy with RSDs of 0.92–10.6% and recoveries of 80.6–97.8%. yonsei.ac.kr |
| Coffee | Gas Chromatography-Mass Spectrometry (GC-MS) with Selected Ion Monitoring (SIM) | To ensure accuracy in a complex matrix by correcting for analytical variability. nih.gov | Enables quantification of phthalates in a challenging matrix. nih.gov |
| Ham Sausages | Gas Chromatography-Mass Spectrometry (GC-MS) | To ensure accuracy and precision in migration studies from packaging. nih.govresearchgate.net | Resulted in extraction efficiencies over 87.3% and high linearity (r > 0.99). nih.govresearchgate.net |
Quantification Techniques for Phthalates in Beverages
The analysis of phthalates in beverages, including both alcoholic and non-alcoholic drinks, is crucial due to potential contamination from packaging materials like plastic bottles and caps. mdpi.commdpi.com this compound plays a significant role as an internal standard in various quantification techniques, ensuring reliable measurements.
For wine analysis, methods using gas chromatography-mass spectrometry (GC-MS) often employ deuterated standards to accurately quantify phthalates. mdpi.comoiv.int The International Organisation of Vine and Wine (OIV) outlines a method where each phthalate is quantified using its corresponding deuterated standard to minimize analytical errors. oiv.int The use of isotope dilution methods is recommended to correct for potential losses of target analytes during the multiple stages of analysis, from extraction to storage. mdpi.com
In the case of non-alcoholic beverages, a wide variety of phthalate concentrations has been observed, with DEHP often being the most abundant. researchgate.net Quantification is frequently achieved by GC-MS with an isotope internal standard. researchgate.net For example, a method for determining seven phthalates in non-alcoholic beverages used a deuterated phthalate as an internal standard, resulting in mean spiking recoveries of 84–105% and good repeatability. researchgate.net Another study on 105 bottled drinks in the Chinese market utilized an isotope dilution method for quantification, reporting a wide range of phthalate concentrations. mdpi.com The use of this compound as an internal standard in such methods helps to ensure the accuracy of the reported concentrations by accounting for any analytical variations. nih.gov
Table 2: Quantification of Phthalates in Beverages using Isotope Dilution Methods
| Beverage Type | Analytical Technique | Role of Deuterated Standard | Reported Phthalate Concentrations |
|---|---|---|---|
| Wine | Gas Chromatography-Mass Spectrometry (GC-MS) | Accurate quantification by correcting for analytical errors. mdpi.comoiv.int | DBP found in all samples (range: 33.3–312.4 pg/µL). mdpi.com |
| Non-alcoholic Drinks (e.g., tea, juice, soft drinks) | Gas Chromatography-Mass Spectrometry (GC-MS) | Ensures reliable measurements across various beverage types. researchgate.net | DEHP was the most abundant, with concentrations up to 41,000 ng/L in some bottled drinks. mdpi.comresearchgate.net |
| Spirits | Gas Chromatography-Mass Spectrometry (GC-MS) | Internal standard for quantification in direct analysis or after extraction. oiv.int | Method applicable for detection and assay of various phthalates. oiv.int |
Research on Phthalate Migration from Food Contact Materials using Isotope Standards
Research into the migration of phthalates from food contact materials (FCMs) into food or food simulants is a critical area of food safety. This compound and other deuterated phthalates are invaluable tools in these studies, allowing for precise tracking and quantification of the migrating compounds.
Studies on phthalate migration from plastic containers have shown that factors like temperature and the nature of the food simulant significantly influence the extent of migration. mdpi.comnih.gov For instance, an increase in temperature generally leads to a higher migration of phthalates. mdpi.com The use of an internal standard, such as a deuterated phthalate, is essential for accurately quantifying the amount of phthalate that has leached from the plastic. nih.gov
In research involving cellulose-based packaging, it has been found that phthalates can migrate into fatty food simulants. bohrium.comscielo.br These studies often involve fortifying packaging samples with known concentrations of phthalates and then measuring the amount that migrates into a simulant over time. The use of an isotope standard like this compound would be crucial in such experimental setups to ensure the accuracy of the migration measurements.
Furthermore, isotope dilution methods are considered a benchmark for improving the accuracy of quantification by mitigating errors from the complex matrix and interferences during calibration. yonsei.ac.kr This is particularly important in migration studies where the levels of migrated phthalates can be very low and the food or simulant matrix can be complex.
Analytical Approaches for Phthalates in Animal Feedstuffs (as an internal standard)
While specific studies detailing the use of this compound in animal feedstuff analysis were not prominently found in the search results, the analytical principles established for food matrices are directly applicable. The contamination of animal feed with phthalates is a concern as it can lead to the presence of these compounds in animal-derived food products.
Analytical methods for determining phthalates in complex matrices like animal feed would benefit significantly from the use of an internal standard like this compound. The use of isotope dilution GC-MS, which has been successfully applied to various food products, would be an appropriate and reliable technique for analyzing phthalates in animal feed. This approach would help to overcome matrix effects and ensure accurate quantification, which is essential for assessing the safety of animal feed and, by extension, the human food chain. The principles of using isotope-labeled internal standards to correct for analytical variability and improve accuracy are universally applicable across different sample types, including animal feedstuffs.
Applications of Diisopentyl Phthalate D4 in Materials Science and Consumer Product Analytical Research
Methodological Advances for Phthalate (B1215562) Determination in Polymers and Plastics
The quantification of phthalates in polymers and plastics is essential for regulatory compliance and quality control, as these compounds are widely used as plasticizers to enhance flexibility and durability. oregonstate.eduaccustandard.com Since phthalates are not chemically bound to the polymer matrix, they can leach out over time, necessitating reliable analytical methods for their measurement. oregonstate.eduamchro.com The use of deuterated internal standards, such as Diisopentyl Phthalate-d4, is a significant methodological advancement for achieving the required accuracy and sensitivity in complex polymer matrices like polyvinyl chloride (PVC), polyethylene (B3416737) (PE), and polystyrene (PS). scielo.br
Analytical methodologies typically involve solvent extraction, often aided by ultrasonication, to isolate the phthalates from the ground or sectioned plastic material. scielo.brgcms.cz The resulting extract is then concentrated and analyzed, most commonly by GC-MS. scielo.brgcms.cz The addition of this compound as an internal standard prior to extraction compensates for variations in extraction efficiency and potential signal suppression or enhancement from the sample matrix during GC-MS analysis. cfs.gov.hkscielo.br This approach ensures that the final calculated concentration of target phthalates is accurate, even when analyzing diverse and complex plastic products. gcms.cz For example, in the analysis of regulated phthalates in children's toys, residential plumbing pipes, and other plastic consumer goods, isotope dilution methods are employed to ensure robust and reliable quantification. gcms.cz
| Polymer/Plastic Product | Analytical Technique | Role of Deuterated Internal Standard (e.g., this compound) | Key Findings |
|---|---|---|---|
| Cross-linked High-Density Polyethylene (CL-HDPE) Pipe | GC-Time-of-Flight MS (GC-TOFMS) | Used for accurate quantitation of regulated phthalates. | The method demonstrated excellent linearity and was effective for detecting surface-level phthalates. gcms.cz |
| Various Polymer Materials (PE, PVC, PS) | GC-MS, GC-ECD | An internal standard (DINP) was added before extraction to compensate for matrix and extraction effects. scielo.br | GC-MS was shown to be a powerful tool for determination, with recoveries ranging from 76-100%. scielo.br |
| General Plastic Consumer Products | GC-MS | Essential for correcting analyte loss during sample preparation and analysis of complex matrices. oregonstate.eduaccustandard.com | Phthalates are common in items like PVC pipes, vinyl flooring, and electronics, requiring accurate monitoring. oregonstate.edu |
Analysis Protocols for Phthalates in Textile and Fabric Materials
Phthalates are used in the textile industry to make PVC-based materials, such as prints, appliqués, and coatings on fabrics, more flexible and durable. mdpi.com Concerns over dermal exposure to these substances, particularly for children, have led to strict regulatory limits. mdpi.comresearchgate.net Analytical protocols for textiles must be able to handle a wide variety of sample types, from finished garments to raw material components like buttons, sequins, and plastic fabrics. mdpi.comresearchgate.net
Advanced methods using LC-MS/MS have been developed for the rapid screening and quantification of phthalates in textiles. mdpi.com In these protocols, a sample is typically extracted with a solvent mixture like tetrahydrofuran (B95107) and acetonitrile (B52724). mdpi.comresearchgate.net The use of a deuterated internal standard, such as this compound, is crucial. It is added to the sample before extraction to account for any procedural inconsistencies and matrix effects from dyes, fibers, and other chemicals present in the textile. mdpi.comresearchgate.net The analysis by LC-MS/MS or GC-MS/MS allows for the specific detection of target phthalates, with the internal standard ensuring the accuracy of the final concentration measurement. mdpi.com This approach provides a reliable way for quality control laboratories to verify compliance with safety regulations. mdpi.com
| Textile/Fabric Material | Analytical Technique | Internal Standard Used | Key Findings |
|---|---|---|---|
| Buttons, printing pastes, appliqués, plastic fabrics, sequins, handles, belts | LC-MS/MS | BBP-d4, DEHP-d4 | A rapid screening method using precursor ion scans was developed, providing results comparable to official GC-MS/MS methods. mdpi.comresearchgate.net |
| General Clothing and Textile Products | GC-MS/MS | Deuterated Phthalates | Enables the simultaneous determination of multiple regulated phthalates in a single, rapid analysis. researchgate.netnih.gov |
Quantification of Phthalates in Cosmetics and Personal Care Products
Phthalates have been used in cosmetics and personal care products as solvents, denaturants, and to improve fragrance longevity and the film-forming properties of nail polishes and hair sprays. accustandard.commdpi.com Due to regulatory actions that have banned or restricted several phthalates, including Diisopentyl Phthalate (DIPP), in cosmetics, sensitive and specific analytical methods are required for monitoring. mdpi.com
The standard method for quantifying phthalates in complex cosmetic matrices such as perfumes, colognes, creams, and lotions is GC-MS/MS. sciforum.netmdpi.com A sample is typically diluted with a solvent like ethyl acetate, spiked with a deuterated internal standard (e.g., DEHP-d4, DNOP-d4), and injected into the GC-MS/MS system. sciforum.netmdpi.com For the specific analysis of DIPP, this compound is the ideal internal standard as it ensures the highest accuracy by mimicking the exact behavior of the analyte. cymitquimica.comchiron.no Studies screening large numbers of cosmetic products have successfully used this approach to identify and quantify phthalates, demonstrating that while most products are compliant, contamination can still occur. mdpi.commdpi.com The use of the isotope-labeled internal standard is critical for achieving reliable results across diverse product formulations. nih.govmdpi.com
| Cosmetic/Personal Care Product | Analytical Technique | Internal Standards Used | Key Findings |
|---|---|---|---|
| Colognes (eau de cologne, eau de toilette, fragrance, perfume) | GC-MS/MS | DEHP-d4, DNOP-d4, Anthracene-d10 | Out of 1147 samples, 4.97% contained phthalates above the limit of detection. DEHP and DBP were the most frequently found. DIPP was not detected. sciforum.netmdpi.com |
| Soaps, shampoos, creams, lotions, lip gloss, nail polish, makeup | GC-MS/MS | BBP-d4, DEHP-d4, DNOP-d4, Anthracene-d10 | 4.86% of 1110 samples contained at least one phthalate above the threshold. DEHP was the most common. DIPP was not detected in the analyzed samples. nih.govmdpi.com |
| General Cosmetics | UPLC-MS (QDa Detector) | Not specified, but method relies on mass detection for quantification. | A high-throughput method was developed for the analysis of phthalates and parabens, offering improved sensitivity and selectivity. lcms.cz |
Methodologies for Phthalate Analysis in Other Consumer Goods (e.g., toys, building materials)
Beyond plastics, textiles, and cosmetics, phthalates can be found in a vast array of other consumer goods, including toys, childcare articles, and building materials. accustandard.comaccustandard.commst.dk The analytical challenge remains the same: to accurately quantify regulated phthalates in diverse and often complex materials. Methodologies for these products also rely heavily on chromatography coupled with mass spectrometry and the use of isotope-labeled internal standards. gcms.czmst.dk
For items like toys, where there is a high risk of exposure to children, regulations are particularly stringent. mst.dk Analysis often involves surface wipes or solvent extraction to simulate the release of phthalates through mouthing or skin contact. mst.dk For building materials, analysis may focus on bulk content or migration into indoor air and dust. accustandard.comjst.go.jp In all these applications, this compound and other deuterated phthalates are indispensable tools. By adding the internal standard at the start of the sample preparation, analysts can correct for matrix effects and variations in recovery, leading to highly reliable data for risk assessment and regulatory enforcement. mst.dkjst.go.jp
| Consumer Good | Analytical Technique | Internal Standard Mentioned | Key Findings |
|---|---|---|---|
| Toys and Childcare Articles | GC-MS | DEHP-d4 | Analysis of 35 products identified phthalates above 1% in 10 items, primarily DEHP and DINP. mst.dk |
| Indoor Air (from building materials, etc.) | GC-MS | DBP-d4, BBP-d4, DEHP-d4 | A method was validated for determining five types of phthalates in indoor air, with DBP-d4 identified as the most suitable internal standard for linearity. jst.go.jp |
| General Consumer Products (packaging, electronics, etc.) | GC-MS | Deuterated Phthalates | Isotope dilution GC-MS is a standard and robust method for analyzing single-isomer phthalates in a wide range of products. accustandard.comamchro.com |
Quality Assurance and Quality Control in Analytical Research Involving Diisopentyl Phthalate D4
Role of Diisopentyl Phthalate-d4 in Certified Reference Material (CRM) Development
Certified Reference Materials (CRMs) are fundamental to achieving accuracy and metrological traceability in chemical analysis. These materials, produced by national metrology institutes and accredited reference material producers, have certified property values with stated uncertainties. vliz.be this compound is available as a CRM, often as a neat substance or in solution. chiron.noaccustandard.com
The development of CRMs for phthalate (B1215562) analysis involves the use of highly pure and well-characterized substances. sigmaaldrich.com Deuterated compounds like DIPP-d4 are integral to this process, serving as internal standards to ensure the accuracy of the assigned values of the native phthalates in the CRM. Manufacturers provide CRMs for a range of phthalates, including deuterated analogs, to support testing requirements for various international methods. These CRMs are produced and certified under stringent quality management systems such as ISO 17034 and ISO/IEC 17025. vliz.be The availability of DIPP-d4 as a CRM allows laboratories to prepare their own calibration standards and quality control samples with a high degree of confidence in the material's identity and purity. chiron.noaccustandard.com
Table 1: Availability of Diisopentyl Phthalate Analogs as Reference Materials
| Compound Name | Type | CAS Number | Notes |
| Diisopentyl Phthalate (DIPP) | Certified Reference Material | 605-50-5 | Used for creating calibration standards and for method validation. accustandard.com |
| This compound (DIPP-d4) | Labeled Internal Standard | 1346597-80-5 | Used to correct for matrix effects and variations during sample preparation and analysis. chiron.nocymitquimica.com |
| Di-n-pentyl phthalate-d4 | Labeled Internal Standard | Not specified | Another deuterated analog used in phthalate analysis. chemicalbook.com |
Implementation of this compound in Interlaboratory Comparison Studies and Proficiency Testing Programs
Interlaboratory comparison (ILC) studies and proficiency testing (PT) programs are crucial external quality assessment schemes that allow laboratories to evaluate their analytical performance against their peers. europa.eu These programs are vital for ensuring that different laboratories can produce comparable and reliable results, which is especially important for regulatory monitoring of phthalates. fapas.com
In these studies, participating laboratories receive a test material containing a known, but undisclosed, concentration of one or more phthalates. The laboratories analyze the material using their own methods and report their results to the organizing body. The use of deuterated internal standards, such as this compound, is a common and recommended practice in these programs. mdpi.commdpi.com By spiking the sample with a known amount of DIPP-d4 at the beginning of the analytical procedure, laboratories can correct for analyte losses during extraction and cleanup, as well as for variations in instrument response. This practice significantly improves the accuracy and precision of the reported results.
For instance, studies evaluating phthalates in various matrices like cosmetics or textiles have involved interlaboratory exercises where the use of deuterated internal standards was a key component of the analytical methodology. nih.govresearchgate.net Satisfactory performance in such PT schemes provides evidence of a laboratory's competence and the validity of its analytical methods. researchgate.net While specific reports might not always single out DIPP-d4, the principles apply to the use of any appropriate deuterated analog for a target phthalate. mdpi.com
Standardization of Analytical Methods for Phthalate Quantification using Deuterated Analogs
The standardization of analytical methods is essential for achieving consistent and comparable results across different studies and laboratories. For phthalate analysis, methods based on GC-MS are widely used. The isotope dilution technique, which employs deuterated analogs like this compound, is the gold standard for quantification. researchgate.netchinesestandard.net
The process typically involves:
Internal Standard Spiking: A known quantity of the deuterated internal standard (e.g., DIPP-d4) is added to the sample at the initial stage of preparation.
Sample Preparation: The sample undergoes extraction, and potentially cleanup, to isolate the phthalates from the sample matrix. During this process, any loss of the target analyte (DIPP) will be mirrored by a proportional loss of the deuterated standard (DIPP-d4).
Instrumental Analysis: The extract is analyzed by GC-MS. The deuterated standard co-elutes with the native compound but is detected at a different mass-to-charge ratio (m/z).
Quantification: The concentration of the native phthalate is calculated based on the ratio of its response to the response of the known amount of the added deuterated internal standard. researchgate.net
This approach effectively corrects for variations in extraction efficiency, matrix effects (signal suppression or enhancement), and fluctuations in instrument performance. researchgate.net For example, a method for determining phthalates in indoor air used deuterated standards to generate calibration curves with excellent linearity (R² > 0.9953). researchgate.net Similarly, methods for analyzing phthalates in cosmetics often specify the use of a deuterated internal standard to ensure accurate quantification. researchgate.netmdpi.com
Table 2: Example of a Phthalate Analysis Method Using a Deuterated Internal Standard
| Step | Procedure | Purpose |
| 1. Sample Spiking | Add a known amount of this compound to the sample. | Introduces a reference compound for quantification. |
| 2. Extraction | Use a suitable solvent (e.g., ethyl acetate, n-hexane) and technique (e.g., liquid-liquid extraction) to isolate phthalates. | Separates analytes from the sample matrix. |
| 3. Cleanup (Optional) | Pass the extract through a sorbent like Florisil to remove interferences. | Improves the purity of the analytical extract. nih.gov |
| 4. Analysis | Inject the final extract into a GC-MS system. | Separates and detects the target phthalate and its deuterated analog. |
| 5. Quantification | Calculate analyte concentration based on the response ratio of the native phthalate to the deuterated standard. | Corrects for analytical variability and matrix effects. researchgate.net |
Strategies for Ensuring Data Reliability and Comparability across Research Laboratories
Ensuring data reliability and comparability is a major challenge in environmental and product monitoring, given the low concentrations of phthalates and the potential for sample contamination. The use of deuterated internal standards like this compound is a cornerstone of strategies to overcome these challenges.
Key strategies include:
Method Validation: Analytical methods must be thoroughly validated to demonstrate their accuracy, precision, linearity, and sensitivity. This validation often involves the use of CRMs and deuterated standards. researchgate.net In one study, interlaboratory validation for two phthalates across five laboratories showed good mean recoveries (91.3–99.9%) and reproducibility when using deuterated standards. researchgate.net
Isotope Dilution Mass Spectrometry (IDMS): As described previously, IDMS is the preferred quantification technique. Because the deuterated standard behaves almost identically to the native analyte during sample preparation and analysis, it provides the most effective means of correcting for errors and ensuring high-quality data.
Participation in Proficiency Testing: Regular participation in PT schemes provides an objective assessment of a laboratory's capabilities and helps identify potential biases or inaccuracies in their methods. fapas.com
Adherence to Standardized Methods: Following internationally recognized standard methods, such as those from ISO, EPA, or national standards bodies, promotes uniformity in analytical procedures. chinesestandard.netmdpi.com These methods often mandate the use of appropriate internal standards.
Rigorous Blank Control: Given the ubiquitous nature of phthalates, procedural blanks must be analyzed with every batch of samples to monitor for and control background contamination. The internal standard helps to verify that the analytical system is performing correctly even in the absence of target analytes in the blank.
By implementing these strategies, with this compound and other deuterated analogs as central tools, the analytical community can generate reliable and comparable data on phthalate levels, which is essential for assessing human exposure and environmental impact.
Future Research Directions and Emerging Methodological Frontiers for Diisopentyl Phthalate D4
Integration with Novel Analytical Platforms and Miniaturized Devices
The future of phthalate (B1215562) analysis, which relies on internal standards like Diisopentyl Phthalate-d4, is moving beyond traditional benchtop gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) systems. mdpi.comresearchgate.net Research is increasingly focused on integrating established isotope dilution techniques with novel analytical platforms that offer portability, reduced solvent consumption, and faster analysis times.
A significant area of development is in miniaturized sample preparation techniques . Methods such as miniaturized solid-phase extraction (SPE) and dispersive liquid-liquid microextraction (DLLME) are being developed to reduce sample and solvent volumes while maintaining high extraction efficiency. nih.govbrjac.com.br These "green" analytical approaches are not only environmentally friendly but also pave the way for on-site or point-of-care testing. mdpi.com For instance, in-tube solid-phase microextraction (SPME), which uses a small capillary for extraction, can be directly coupled with an LC system, enabling the determination of low levels of phthalates in aqueous samples with minimal solvent use. nih.gov
Another frontier is the use of ambient ionization mass spectrometry (MS) techniques. nih.gov Methods like Desorption Electrospray Ionization (DESI) and Direct Analysis in Real Time (DART) allow for the direct analysis of phthalates from surfaces with minimal to no sample preparation. nih.govrsc.org This is particularly useful for rapid screening of consumer products. In these analyses, the inclusion of a deuterated standard, while challenging to apply directly to a surface, is crucial during method validation and for semi-quantitative analysis to ensure accuracy. nih.gov The development of portable MS systems will further drive the application of these techniques outside of the traditional laboratory setting, for which robust quantification methods using standards like this compound will be indispensable.
Development of Automated and High-Throughput Screening Methods
The demand for testing large numbers of samples for phthalate contamination in food, consumer products, and biological specimens necessitates the development of automated and high-throughput screening (HTS) methods. nih.govchromatographytoday.com this compound is a cornerstone of ensuring the accuracy and reliability of these high-speed analyses.
For the analysis itself, fast LC-MS/MS methods are being developed with run times of less than a minute per sample. chromatographytoday.com These methods use advanced columns and instrumentation to achieve rapid separation. chromatographytoday.com Similarly, ambient MS techniques like TD-ESI/MS (Thermal Desorption-Electrospray Ionization/Mass Spectrometry) can analyze a sample in under 30 seconds, making it ideal for screening a large number of items, such as toys in a kindergarten. nih.gov In all HTS methods, isotope dilution with standards like this compound is the gold standard for quantification, correcting for matrix effects and variations in instrument response that can occur during rapid analyses. nih.govresearchgate.net Software tools that allow for the rapid visual browsing of large LC/MS datasets are also being employed to quickly identify samples that exceed regulatory limits. chromatographytoday.com
Expansion of Deuterated Phthalate Standard Libraries for Comprehensive Coverage
While this compound is essential for quantifying DIPP, comprehensive risk assessment requires the simultaneous analysis of a wide array of phthalates and their metabolites. rsc.orgmdpi.com The use of plasticizers is dynamic, with new or alternative compounds replacing those that have been regulated. mdpi.com This creates a moving target for analytical chemists and highlights a critical future need: the expansion of commercially available deuterated phthalate standard libraries.
The "one internal standard for one analyte" approach, using isotope dilution, is the most accurate quantification method in mass spectrometry. researchgate.net It effectively corrects for matrix-related errors and variations in extraction recovery for each specific analyte. researchgate.net Therefore, to accurately quantify a panel of 16 or more different phthalates, a corresponding number of isotopically labeled internal standards is ideal. rsc.orgresearchgate.net
Research is focused on developing methods that can simultaneously quantify numerous phthalates, including not just parent compounds like DIPP but also their metabolites, which are often the target in biomonitoring studies. nih.govoup.com The availability of a comprehensive library of deuterated standards, including those for newer, so-called "next-generation" phthalates like di-iso-nonyl phthalate (DiNP) and di-iso-decyl phthalate (DiDP), is crucial for:
Accurate quantification in complex matrices like food, human serum, and urine. mdpi.comoup.com
Method validation across different laboratories and platforms.
Enabling large-scale exposome studies that aim to capture the totality of chemical exposures. mdpi.com
Chemical suppliers are continuously working to synthesize and certify new deuterated standards to meet this growing demand, ensuring that analytical methods can keep pace with the evolving landscape of plasticizer use. accustandard.com
Advanced Data Processing and Chemometric Approaches for Complex Phthalate Profiles
The analysis of multiple phthalates, especially isomeric compounds, in complex samples often generates vast and intricate datasets. rsc.orgresearchgate.net High-resolution techniques like comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry produce data that is rich in information but difficult to interpret manually. researchgate.net This has spurred the development and application of advanced data processing and chemometric tools.
Chemometrics , the science of extracting information from chemical systems by data-driven means, is becoming indispensable. mdpi.com Techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) are used to explore data, identify patterns, and build predictive models. mdpi.combohrium.com For instance, when analyzing the migration of multiple phthalates from food packaging, chemometric models can help resolve overlapping chromatographic peaks and model the complex migration behavior of each compound. researchgate.net
A significant challenge in phthalate analysis is the separation of isomers, such as di-isononyl phthalate (DiNP) and di-isodecyl phthalate (DIDP), which often appear as unresolved clusters of peaks in a chromatogram. chromatographyonline.com Advanced algorithms, like multivariate curve resolution-alternating least-squares (MCR-ALS) , can deconvolve these complex signals, allowing for the quantification of individual components within an unresolved mixture. unr.edu.ar Furthermore, the application of machine learning algorithms is an emerging frontier for processing the high-dimensional data from techniques like GC×GC-MS, aiding in tasks from feature selection to biomarker discovery. researchgate.netbohrium.com
For these advanced computational methods to yield accurate quantitative results, they must be anchored by reliable internal standards. The consistent signal from this compound provides a crucial reference point within the complex data matrix, enabling the algorithms to normalize the data and perform accurate quantification of its non-deuterated analogue.
Q & A
Q. What are the critical parameters for quantifying this compound as an internal standard in phthalate metabolite analysis?
- Quantification : Optimize spike concentrations (e.g., 4–10 ng/µL) to match the linear dynamic range of the instrument. Use isotope dilution mass spectrometry (IDMS) with deuterated analogs (e.g., mIPeP-d4) to correct for extraction efficiency .
- Data Normalization : Reference normalized intensities (e.g., d4 = 96.61%, d3 = 3.34%) to assess isotopic interference .
Advanced Research Questions
Q. How can researchers resolve discrepancies in recovery rates of this compound across different environmental matrices (e.g., water vs. soil)?
- Troubleshooting : Evaluate matrix-specific adsorption using solid-phase extraction (SPE) cartridges with varying polarities. For soil, employ sonication-assisted extraction with dichloromethane to improve liberation from organic matter .
- Statistical Analysis : Apply multivariate regression to identify confounding factors (e.g., pH, humic acid content) affecting recovery. Cross-validate with surrogate standards (e.g., benzyl benzoate) to isolate matrix effects .
Q. What advanced techniques optimize the detection limit of this compound in trace-level biomonitoring studies?
- Method Optimization : Implement air-assisted dispersive liquid-liquid microextraction (AA-DLLME) to preconcentrate analytes. Pair with high-resolution mass spectrometry (HRMS) to achieve sub-ppb detection limits .
- QA/QC : Include procedural blanks and certified reference materials (CRMs) to validate method sensitivity and specificity .
Q. How do co-eluting phthalate isomers impact the accuracy of this compound quantification, and how can this be mitigated?
- Chromatographic Resolution : Use GC-MS with a mid-polarity column (e.g., DB-17MS) and temperature ramping (50°C to 300°C at 10°C/min) to separate isomers like diisodecyl phthalate (DIDP) .
- Data Correction : Apply matrix-matched calibration curves and spectral deconvolution algorithms to distinguish overlapping peaks .
Q. What experimental designs are effective for assessing the environmental persistence of this compound in simulated ecosystems?
- Microcosm Studies : Simulate aerobic/anaerobic conditions using sediment-water systems. Monitor degradation kinetics via LC-MS/MS and compare with non-deuterated analogs to assess isotopic effects on half-life .
- Fate Modeling : Incorporate hydrophobicity (log Kow) data and OECD Guideline 308 protocols to predict partitioning behavior .
Methodological Considerations
Q. What strategies validate the absence of cross-contamination when using this compound in multi-phthalate panels?
- Contamination Control : Segregate sample preparation areas for deuterated and non-deuterated standards. Use dedicated glassware and conduct blank runs between analyses .
- Verification : Perform inter-laboratory comparisons and spike-and-recovery tests at varying concentrations (e.g., 0.1–100 ng/mL) .
Q. How can researchers address regulatory inconsistencies in this compound handling across international jurisdictions?
- Compliance Frameworks : Align storage and disposal practices with REACH (EC No. 1907/2006) and ZDHC MRSL guidelines. Document SDS requirements (e.g., GHS classifications) for cross-border collaborations .
Data Interpretation Guidelines
Q. What statistical approaches are recommended for reconciling contradictory data in this compound exposure studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
